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These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for tildacerfont as investigated in clinical trials for conditions such as

classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).

Mechanism of Action
Tildacerfont is a potent, selective, nonsteroidal oral antagonist of the corticotropin-releasing

factor type-1 (CRF1) receptor.[1][2] In pathological conditions like CAH, a deficiency in cortisol

production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA)

axis. This results in an overproduction of corticotropin-releasing factor (CRF) and consequently,

adrenocorticotropic hormone (ACTH).[3] Elevated ACTH stimulates the adrenal glands, leading

to an accumulation of cortisol precursors and their subsequent conversion into excess

androgens.[3] Tildacerfont works by binding to and blocking CRF1 receptors in the pituitary

gland, which in turn reduces ACTH secretion.[1][4] This reduction in ACTH helps to decrease

the overproduction of adrenal androgens, offering a potential therapeutic approach to manage

the symptoms of androgen excess and potentially reduce the required doses of glucocorticoids.

[1][3]
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Caption: Tildacerfont's mechanism of action in the HPA axis.

Dosage and Administration in Clinical Trials
Tildacerfont has been evaluated in several clinical trials at various dosages and administration

schedules. The following tables summarize the dosing regimens used in key studies for CAH

and PCOS.

Table 1: Tildacerfont Dosage in Adult Classic Congenital
Adrenal Hyperplasia (CAH) Clinical Trials
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Study Dosage Frequency Duration
Patient

Population

Study 201

(Phase 2a)

200 mg,

escalating to 600

mg, then 1000

mg

Once Daily (QD)
2 weeks at each

dose level

Adults with 21-

hydroxylase

deficiency

(21OHD) CAH

on stable

glucocorticoid

regimen.[3]

100 mg or 200

mg
Twice Daily (BID) 2 weeks

Adults with

21OHD CAH on

stable

glucocorticoid

regimen.[3]

Study 202

(Phase 2a)
400 mg Once Daily (QD) 12 weeks

Adults with

21OHD CAH on

stable

glucocorticoid

regimen.[3][4]

CAHmelia-203

(Phase 2b)

50 mg, 100 mg,

or 200 mg
Once Daily (QD)

12 weeks

(placebo-

controlled),

followed by dose

escalation and

open-label

extension

Adults with

classic CAH and

highly elevated

androstenedione

(A4) levels.[5][6]

CAHmelia-204

(Phase 2b)
200 mg Once Daily (QD)

24 weeks

(placebo-

controlled),

followed by a 52-

week open-label

period

Adults with

classic CAH on

supraphysiologic

glucocorticoid

doses with

normal or near-

normal A4 levels.

[6][7]
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Table 2: Tildacerfont Dosage in Pediatric Classic
Congenital Adrenal Hyperplasia (CAH) Clinical Trials

Study Dosage Frequency Duration
Patient

Population

Phase 2 Study Not specified Not specified Not specified

Children aged 2

to 17 years with

CAH.[8]

Table 3: Tildacerfont Dosage in Polycystic Ovary
Syndrome (PCOS) Clinical Trials

Study Dosage Frequency Duration
Patient

Population

NCT05370521

(Phase 2)

50 mg,

escalating to 100

mg, then 200 mg

Once Daily (QD)

4 weeks at each

dose level (total

12 weeks)

Women with

PCOS and

elevated adrenal

androgens

(assessed by

DHEAS levels).

[9]

Experimental Protocols
The following protocols are synthesized from the methodologies described in the clinical trials

of tildacerfont.

Protocol 1: Phase 2a Dose-Escalation Study in Adults
with CAH (Based on Study 201)
1. Objective: To evaluate the safety, tolerability, and efficacy of multiple ascending doses of

tildacerfont in reducing ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4)

in adults with classic CAH.[1]

2. Study Design: Open-label, multicenter, multiple-dose, dose-escalation study.[3]
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3. Participant Eligibility:

Adults with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
On a stable glucocorticoid and, if applicable, mineralocorticoid regimen for at least 30 days
prior to and during the study.[3][10]

4. Treatment Regimen:

Cohort A (Once Daily): Participants receive oral tildacerfont 200 mg QD for 2 weeks,
followed by 600 mg QD for 2 weeks, and then 1000 mg QD for 2 weeks. Doses are taken at
bedtime (approximately 10 pm).[3]
Cohorts B and C (Twice Daily): Participants receive tildacerfont 200 mg BID or 100 mg BID,
respectively, for 2 weeks, with doses at approximately 10 am and 10 pm.[3]

5. Sample Collection and Analysis:

Blood samples are collected at baseline and at specified intervals during each dosing period.
Samples are typically collected in the morning (around 8 am) before the morning
glucocorticoid dose.[3]
Serum levels of ACTH, 17-OHP, and A4 are measured using methods like liquid
chromatography-tandem mass spectrometry.[4]

6. Efficacy and Safety Assessments:

Efficacy: Changes from baseline in ACTH, 17-OHP, and A4 levels are the primary efficacy
endpoints.[1]
Safety: Monitored through adverse event reporting and laboratory assessments.[1]
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Assessment"]; End [label="End of Study", shape=ellipse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Dosing_200; Dosing_200 -> Assessment_1;

Assessment_1 -> Dosing_600; Dosing_600 -> Assessment_2; Assessment_2 -

> Dosing_1000; Dosing_1000 -> Assessment_3; Assessment_3 -> End; }

Caption: Workflow for a dose-escalation study (e.g., Study 201).

Protocol 2: Randomized, Double-Blind, Placebo-
Controlled Study in Adults with CAH (Based on
CAHmelia-204)
1. Objective: To evaluate the efficacy and safety of tildacerfont in reducing supraphysiologic

glucocorticoid use in adults with classic CAH.[7]

2. Study Design: A randomized, double-blind, placebo-controlled study followed by an open-

label extension.[7]

3. Participant Eligibility:

Adults with classic CAH on a stable, supraphysiologic dose of glucocorticoids (e.g., ≥30
mg/day and ≤60 mg/day hydrocortisone equivalent).[7]
Androstenedione (A4) levels within a specified range (e.g., ≤ 2.5x upper limit of normal).[7]

4. Treatment Protocol:

Part 1 (Double-Blind, 24 weeks): Participants are randomized to receive either tildacerfont
(e.g., 200 mg QD) or a placebo.[6]
Part 2 (Open-Label, 52 weeks): All participants receive open-label tildacerfont.[10]
Glucocorticoid Tapering: During the trial, glucocorticoid doses may be tapered according to a
pre-specified algorithm if adrenal androgen control is maintained.[6]

5. Primary Endpoint: The primary outcome is the absolute change in daily glucocorticoid dose

from baseline at the end of the placebo-controlled period (e.g., week 24).[6]

6. Long-term Extension: An optional open-label extension may be offered for up to 240 weeks

to assess long-term safety and efficacy.[7][10]
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Caption: Workflow for a placebo-controlled glucocorticoid reduction study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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